7-Amino-5-fluoro-8-quinolinol
Description
Structure
3D Structure
Properties
CAS No. |
18472-07-6 |
|---|---|
Molecular Formula |
C9H7FN2O |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
7-amino-5-fluoroquinolin-8-ol |
InChI |
InChI=1S/C9H7FN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |
InChI Key |
GPAIZMDJURPNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 7 Amino 5 Fluoro 8 Quinolinol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 7-amino-5-fluoro-8-quinolinol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, as well as protons from the amino (-NH₂) and hydroxyl (-OH) groups. The substitution pattern—with an electron-donating amino group at C7, an electron-withdrawing fluorine atom at C5, and a hydroxyl group at C8—will significantly influence the chemical shifts (δ).
The aromatic region would feature signals for the four protons on the quinoline ring system (H-2, H-3, H-4, and H-6).
H-2, H-3, and H-4 : These protons on the pyridine (B92270) ring are typically observed as a set of coupled multiplets. The H-2 and H-4 protons are generally found further downfield compared to H-3 due to the influence of the ring nitrogen. researchgate.net Expected chemical shifts would be in the range of δ 7.5–8.9 ppm. acs.orgmdpi.com
H-6 : This proton is on the benzene (B151609) ring and its chemical shift would be influenced by the adjacent fluorine at C5 and the amino group at C7. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF).
-OH and -NH₂ Protons : The hydroxyl and amino protons would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The -NH₂ signal in related amino-quinolines can appear around δ 4-5 ppm, while the phenolic -OH signal is often further downfield. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected values based on data from analogous compounds. Actual experimental values may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-2 | 8.7 - 8.9 | Doublet of doublets |
| H-4 | 8.3 - 8.5 | Doublet of doublets |
| H-3 | 7.5 - 7.7 | Doublet of doublets |
| H-6 | 7.0 - 7.3 | Doublet (due to H-F coupling) |
| -NH₂ | 4.0 - 6.0 (broad) | Singlet |
| -OH | 9.0 - 11.0 (broad) | Singlet |
The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound structure. The chemical shifts are influenced by the local electronic environment and the presence of heteroatoms. A key feature would be the carbon-fluorine coupling (JCF), which is invaluable for confirming the position of the fluorine substituent.
C-5 (Fluorine-bearing Carbon) : This carbon is expected to show a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, and its signal will appear as a doublet. fordham.edu Its chemical shift would be significantly downfield.
C-7 (Amino-bearing Carbon) : The C7 carbon, attached to the electron-donating amino group, would be shielded and appear at a lower chemical shift compared to an unsubstituted carbon.
C-8 (Hydroxyl-bearing Carbon) : This carbon will be significantly deshielded due to the attached electronegative oxygen atom.
Other Aromatic Carbons : The remaining six carbons of the quinoline ring will appear in the aromatic region (δ 110-155 ppm). Their precise assignment would require advanced NMR techniques. acs.orgmdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound This table presents expected values based on data from analogous compounds. fordham.edu Actual experimental values may vary.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| C-2 | ~150 | Minor (e.g., ⁴JCF) |
| C-3 | ~122 | Minor (e.g., ⁵JCF) |
| C-4 | ~136 | Minor (e.g., ⁴JCF) |
| C-4a | ~128 | ~10-15 (²JCF) |
| C-5 | ~155 | ~240-250 (¹JCF) |
| C-6 | ~112 | ~20-25 (²JCF) |
| C-7 | ~130 | ~3-5 (³JCF) |
| C-8 | ~145 | ~10-15 (³JCF) |
| C-8a | ~138 | Minor (e.g., ⁵JCF) |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. lcms.cz For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C5 position.
The chemical shift of the fluorine signal provides information about its electronic environment. The large chemical shift range of ¹⁹F NMR helps in resolving signals even in complex molecules. lcms.cz The signal for the fluorine at C5 would be split into a doublet by the adjacent proton at C6 (³JHF), confirming their spatial relationship. The magnitude of this coupling provides additional structural insight. nih.gov Studies on related fluoro-aromatic compounds are essential for predicting the precise chemical shift. fordham.edunih.gov
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous assignment of all signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment would reveal the ¹H-¹H coupling network, definitively connecting the protons at H-2, H-3, and H-4 on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of the protonated carbons (C-2, C-3, C-4, C-6).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is critical for assigning the quaternary (non-protonated) carbons (C-4a, C-5, C-7, C-8, C-8a) by observing their long-range couplings to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : While the quinoline ring is largely rigid, NOESY can detect through-space interactions between protons, which can help confirm assignments and provide information on the preferred orientation of substituents if any rotational freedom exists.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy techniques like FTIR are vital for identifying the functional groups present in a molecule.
The FTIR spectrum of this compound would show characteristic absorption bands for its various functional groups. Data from related 8-hydroxyquinoline (B1678124) derivatives provide a basis for assigning these bands. rsc.orgscirp.orgnih.gov
O-H and N-H Stretching : Broad absorption bands are expected in the 3500-3200 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups. The broadness is a result of intermolecular and intramolecular hydrogen bonding.
C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=C and C=N Stretching : The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system are expected in the 1620-1450 cm⁻¹ region. mdpi.com
C-F Stretching : A strong absorption band characteristic of the C-F bond stretch in aromatic fluorides is expected to be present in the 1280-1100 cm⁻¹ range.
O-H and N-H Bending : Bending vibrations for these groups would appear in the fingerprint region, contributing to the complexity of the spectrum below 1600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound This table presents expected vibrational frequencies based on data from analogous compounds. Actual experimental values may vary.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H / N-H stretching (H-bonded) | 3500 - 3200 | Broad, Strong |
| Aromatic C-H stretching | 3100 - 3000 | Medium |
| C=C / C=N ring stretching | 1620 - 1450 | Medium to Strong |
| C-O stretching (phenolic) | 1300 - 1200 | Strong |
| C-F stretching | 1280 - 1100 | Strong |
| C-N stretching | 1350 - 1250 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure and bonding. While specific Raman spectroscopic data for this compound is not extensively available in the current literature, analysis of its parent molecule, 8-hydroxyquinoline, and its substituted derivatives provides valuable insights into the expected vibrational characteristics.
The Raman spectrum of 8-hydroxyquinoline exhibits characteristic bands corresponding to the vibrations of the quinoline ring system. For instance, the C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations associated with the hydroxyl group also provide distinct spectral signatures.
For substituted 8-hydroxyquinoline derivatives, the positions and intensities of Raman bands can shift due to the electronic and steric effects of the substituents. For example, in a study of (5-chloro-quinolin-8-yloxy) acetic acid, a derivative of 8-hydroxyquinoline, characteristic Raman bands were assigned to various vibrational modes, including wagging, rocking, and stretching of different functional groups. nih.gov Similarly, studies on 5,7-dichloro-8-hydroxyquinoline and 5-chloro-7-iodo-8-hydroxyquinoline have utilized Fourier Transform Raman (FT-Raman) spectroscopy in conjunction with computational methods to assign vibrational modes. doi.org Research on 8-bromo-7-hydroxyquinoline has employed resonance Raman spectroscopy to identify the neutral and anionic forms of the molecule in aqueous solutions, with characteristic bands for C=C ring stretching, C-N stretching, and O-H bending modes observed around 1564 cm⁻¹ and 1607 cm⁻¹. researchgate.net
Based on these related compounds, the Raman spectrum of this compound is expected to show:
Vibrations associated with the quinoline core.
Shifts in these vibrations due to the electron-donating amino group at the C7 position and the electron-withdrawing fluorine atom at the C5 position.
Characteristic bands for the N-H vibrations of the amino group and C-F vibrations.
A comparative table of selected Raman bands for related 8-hydroxyquinoline derivatives is presented below to illustrate the influence of substitution on the vibrational spectra.
| Vibrational Mode | 8-bromo-7-hydroxyquinoline (Neutral Form) researchgate.net | (5-chloro-quinolin-8-yloxy) acetic acid nih.gov |
| C=C ring stretching | 1564, 1607 cm⁻¹ | Not specified |
| C-N stretching | 1564, 1607 cm⁻¹ | Not specified |
| O-H bending | 1564, 1607 cm⁻¹ | Not specified |
| CH₂ scissoring | Not applicable | 1431 cm⁻¹ |
| C-H deformations | Not specified | 981-806 cm⁻¹ |
| OH out-of-plane bending | Not specified | 409 cm⁻¹ (shoulder) |
Table 1. Selected Raman Bands for 8-Hydroxyquinoline Derivatives.
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic absorption and emission spectroscopy are fundamental techniques for elucidating the photophysical properties of fluorescent molecules like this compound and its derivatives. These methods provide information on the electronic transitions, energy levels, and de-excitation pathways of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The absorption spectra of 8-hydroxyquinoline and its derivatives are characterized by bands corresponding to π-π* transitions within the aromatic system. scirp.orgfrontiersin.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent polarity. beilstein-journals.org
For instance, studies on various 8-hydroxyquinoline derivatives have shown that electron-donating groups can cause a red-shift (bathochromic shift) in the absorption maximum (λmax), while electron-withdrawing groups may lead to a blue-shift (hypsochromic shift). nih.gov In the case of this compound, the amino group at C7 is expected to act as an electron-donating group, while the fluorine at C5 is electron-withdrawing. Their combined effect will determine the final position of the absorption bands.
The UV-Vis spectra of 8-hydroxyquinoline derivatives are also influenced by the pH of the solution, due to the protonation or deprotonation of the hydroxyl and amino groups. researchgate.net For example, the UV-Vis absorption spectra of a related Mannich base of 8-hydroxyquinoline were recorded at different pH values to study its proton dissociation and complex formation processes. researchgate.net
The table below presents UV-Vis absorption data for several related 8-hydroxyquinoline derivatives, illustrating the impact of substitution on their electronic absorption properties.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 8-Hydroxyquinoline (8-HQ) scirp.org | Chloroform | 244 | Not specified |
| 8-HQ Metal Complexes scirp.org | Methanol | 366 (Ni complex), 371 (Co complex) | Not specified |
| 8-Hydroxyquinoline Hydrazone Derivative (L⁷) frontiersin.org | DMSO | 265, 284, 295, 350 | 2.2 x 10⁴, 2.8 x 10⁴, 2.9 x 10⁴, 2.4 x 10⁴ |
| 5-Amino-8-quinolinol Dihydrochloride (A8HQ) researchgate.net | Aqueous (pH dependent) | Data varies with pH | Data varies with pH |
| 5-[(4-bromo-2-fluoro-benzylidene)-amino]-quinoline-8-ol sioc-journal.cn | Not specified | Data available but not detailed in abstract | Not specified |
Table 2. UV-Vis Absorption Data for Selected 8-Hydroxyquinoline Derivatives.
Photoluminescence and Fluorescence Spectroscopy
Photoluminescence and fluorescence spectroscopy provide insights into the emissive properties of molecules after they have absorbed light. 8-Aminoquinoline (B160924) and 8-hydroxyquinoline derivatives are known to be fluorescent, with their emission properties being highly dependent on their molecular structure and environment. sioc-journal.cncapes.gov.br
The fluorescence of these compounds can be influenced by factors such as solvent polarity, pH, and the presence of metal ions. For example, 5-aminoquinoline (B19350) and 8-aminoquinoline exhibit moderate to weak fluorescence in low dielectric media, which is quenched in strongly hydrogen-bonding or acidic aqueous media. capes.gov.br The formation of metal complexes with 8-hydroxyquinoline derivatives often leads to enhanced fluorescence, a property utilized in the development of fluorescent chemosensors. scirp.org
The excitation spectrum of a fluorescent molecule ideally mirrors its absorption spectrum, while the emission spectrum is typically red-shifted to longer wavelengths (the Stokes shift). The positions of the excitation and emission maxima (λex and λem) are key parameters.
For derivatives of 8-hydroxyquinoline, substitutions on the quinoline ring significantly affect the emission wavelengths. A study on 5-substituted and 2-substituted 8-hydroxyquinoline derivatives showed that their luminescence wavelengths were red-shifted compared to the parent 8-hydroxyquinoline. sioc-journal.cn For this compound, the combination of the amino and fluoro substituents is expected to modulate the energy of the excited state and thus the emission wavelength.
The following table summarizes the excitation and emission data for some related 8-hydroxyquinoline derivatives.
| Compound | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) |
| Boron Derivative D4 doi.org | THF | 396 | 508 | 112 |
| Boron Derivative U3 doi.org | THF | 380 | 480 | 100 |
| 7-Amino-4-methylcoumarin nih.gov | Basic | 360 | 450 | 90 |
Table 3. Excitation and Emission Data for Related Fluorescent Compounds.
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be influenced by various quenching processes.
Fluorescence lifetime measurements for 8-hydroxyquinoline derivatives have been reported in the literature. For instance, a study on boron-containing derivatives of 8-hydroxyquinoline reported fluorescence lifetimes in the nanosecond range. doi.org The fluorescence lifetime of N-ethyl-3-[2-(8-hydroxyquinolin-2-yl)vinyl]carbazole and its zinc complex was also noted to be long. sioc-journal.cn The lifetime of this compound will depend on the radiative and non-radiative decay rates from its lowest excited singlet state.
| Compound | Solvent | Fluorescence Lifetime (τ) (ns) |
| Boron Derivative D4 doi.org | THF | 22.8 |
| Boron Derivative D2 doi.org | THF | 23.9 |
| Boron Derivative U3 doi.org | THF | 7.9 |
Table 4. Fluorescence Lifetime Data for Boron-8-Hydroxyquinoline Derivatives.
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a crucial parameter for characterizing the brightness of a fluorophore.
The quantum yield of 8-hydroxyquinoline derivatives can vary significantly depending on their structure and the surrounding environment. For example, some boron derivatives of 8-hydroxyquinoline exhibit high quantum yields. doi.org The quantum yield is often determined relative to a standard with a known quantum yield. rsc.org For this compound, the interplay between the electron-donating amino group and the electron-withdrawing fluoro group, along with their positions on the quinoline ring, will be a key determinant of its fluorescence quantum yield.
| Compound | Solvent | Quantum Yield (Φ) |
| Boron Derivative D4 doi.org | THF | 0.7297 (72.97%) |
| Boron Derivative D2 doi.org | THF | 0.5791 (57.91%) |
| Boron Derivative U3 doi.org | THF | 0.0721 (7.21%) |
Table 5. Fluorescence Quantum Yield Data for Boron-8-Hydroxyquinoline Derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the characterization of quinoline derivatives, it is indispensable for confirming the molecular weight of newly synthesized compounds and for elucidating their structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized and then separated based on its m/z ratio, generating a mass spectrum that serves as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, a critical step in confirming its identity. For 8-hydroxyquinoline derivatives, HRMS is used to verify the successful synthesis and purity of the target compounds. mdpi.comrsc.org
While specific HRMS data for this compound is not publicly available in the cited research, the technique is routinely applied to its derivatives. For instance, in the synthesis of related Betti reaction products, HRMS (ESI+) was used to confirm the elemental composition. rsc.org A study on different 8-hydroxyquinoline derivatives also utilized HRMS to confirm their structures. mdpi.com For example, the calculated mass for the protonated molecule C22H18FN3O ([M+H]⁺) was found to be 360.1507, closely matching the experimentally observed mass of 360.1508. mdpi.com This level of accuracy provides high confidence in the assigned chemical formula.
Table 1: Illustrative HRMS Data for an 8-Hydroxyquinoline Derivative (Note: Data shown is for a related derivative, N-((5-Fluoro-8-hydroxyquinolin-7-yl)(phenyl)methyl)aniline, not this compound)
| Parameter | Value | Reference |
| Compound | N-((5-Fluoro-8-hydroxyquinolin-7-yl)(phenyl)methyl)aniline | mdpi.com |
| Formula | C₂₂H₁₈FN₃O | mdpi.com |
| Ionization Mode | ESI+ | mdpi.com |
| Calculated [M+H]⁺ | 360.1507 m/z | mdpi.com |
| Found [M+H]⁺ | 360.1508 m/z | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uk This technique is ideal for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like many amino- and hydroxy-quinolines, a chemical derivatization step is often required to increase their volatility and thermal stability before GC-MS analysis. nih.gov
The GC column separates the components of a mixture, and each separated component is then introduced into the mass spectrometer. The output consists of a chromatogram showing retention time and a mass spectrum for each peak. The mass spectrum displays the molecular ion (if stable enough) and a characteristic fragmentation pattern that helps in structural identification. mdpi.comcore.ac.uk While 8-quinolinol itself can be detected as a degradation product in GC-MS analysis of larger molecules, specific GC-MS data for this compound is not detailed in the available literature. unodc.org However, various other quinoline derivatives have been successfully characterized using this method, often providing retention times and key m/z fragments. mdpi.commdpi.com For example, in the analysis of quinolinecarbaldehydes, GC-MS was used to identify products based on their retention time (tᵣ) and their electron ionization (EI) mass spectra. mdpi.com
Table 2: Typical Information Obtained from GC-MS Analysis of Quinoline Derivatives
| Compound Type | Information Obtained | Relevance | Reference |
| Quinolinecarbaldehydes | Retention Time (tᵣ), m/z of molecular ion and fragments | Confirms identity and purity of separated components. | mdpi.com |
| Trifluoromethyl-naphthyridines | m/z of molecular ion (M⁺) and relative abundance of fragments | Provides structural fingerprint for identification. | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density and, subsequently, the exact positions of atoms, bond lengths, and bond angles.
This technique provides unambiguous proof of a molecule's structure and conformation in the solid state. For 8-hydroxyquinoline derivatives, single-crystal X-ray diffraction has been used to establish the structures of newly synthesized compounds and their metal complexes. rsc.orgnih.gov For example, the crystal structure of 5-chloro-7-((2-fluorobenzyl-amino)methyl)quinolin-8-ol hydrochloride hydrate (B1144303) (Q-4·HCl·H₂O) was determined, confirming the connectivity and revealing details about intramolecular hydrogen bonding. rsc.org
Although a crystal structure for this compound has not been reported in the cited sources, the data obtained for its analogues demonstrates the power of this technique. The analysis provides key crystallographic parameters, including the crystal system, space group, and unit cell dimensions, which are fundamental for describing the solid-state packing and intermolecular interactions.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for an 8-Hydroxyquinoline Derivative (Note: Data shown is for a related derivative, 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol hydrochloride hydrate, not this compound)
| Parameter | Value | Reference |
| Compound | Q-4·HCl·H₂O | rsc.org |
| Formula | C₁₇H₁₅Cl₂FN₂O₂ | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/n | rsc.org |
| Unit Cell Dimensions | a = 13.00 Å, b = 10.11 Å, c = 13.52 Å | rsc.org |
| Unit Cell Angles | α = 90°, β = 109.95°, γ = 90° | rsc.org |
| Key Finding | Confirmed molecular structure and revealed intramolecular hydrogen bonding patterns. | rsc.org |
Computational and Theoretical Investigations of 7 Amino 5 Fluoro 8 Quinolinol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. semanticscholar.org It is widely used to investigate the electronic properties of molecules. semanticscholar.org For 7-Amino-5-fluoro-8-quinolinol, DFT calculations can elucidate its geometry, spectroscopic signatures, and reactivity.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy conformation of the molecule. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), can be used to perform this optimization. nih.govacs.org
Conformational analysis would involve exploring different possible spatial arrangements of the amino and hydroxyl groups. However, due to the rigidity of the quinoline (B57606) ring and the likely presence of a strong intramolecular hydrogen bond, this compound is expected to have a relatively limited conformational space.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C7-N (amino) | 1.37 | C6-C7-N | 121.5 |
| C5-F | 1.35 | C4-C5-F | 118.9 |
| C8-O | 1.36 | C7-C8-O | 119.8 |
| O-H | 0.97 | C8-O-H | 108.5 |
| N (ring)-C8 | 1.38 | H-N-C7-C6 | 180.0 (planar) |
Note: The values in this table are hypothetical and serve as an illustration of what would be obtained from a DFT geometry optimization.
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts for this compound would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. For example, the protons and carbons in the vicinity of the amino group would be expected to be more shielded (lower chemical shifts), while those near the fluorine atom would be deshielded (higher chemical shifts).
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical IR spectrum would show characteristic peaks for the functional groups present. Key vibrational modes would include the O-H and N-H stretching frequencies, the C-F stretching frequency, and various C=C and C=N stretching modes within the quinoline ring. The calculated frequencies are often scaled to better match experimental values. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet and possibly the visible range, arising from π→π* transitions within the aromatic system. labmanager.com
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 6.8-8.5 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 110-155 |
| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400, N-H stretch: ~3300, C-F stretch: ~1100 |
| UV-Vis | λmax (nm) | ~250, ~320 |
Note: These are hypothetical values intended to illustrate the output of spectroscopic predictions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, particularly the phenol (B47542) part. The LUMO is likely to be distributed over the quinoline ring system. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical stability and reactivity of the molecule. ajchem-a.com A smaller energy gap suggests higher reactivity. ajchem-a.com The presence of the amino group would raise the HOMO energy, while the fluorine atom would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap.
Other quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, can also be calculated to further describe the molecule's reactivity. nih.govajchem-a.com
Table 3: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical)
| Parameter | Value (eV) |
| E(HOMO) | -5.8 |
| E(LUMO) | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.15 |
Note: These values are for illustrative purposes and represent typical outputs from FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. uni-muenchen.de
For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative regions, indicating electron-rich areas, are susceptible to electrophilic attack. These would likely be located around the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the amino group. researchgate.net The positive regions, which are electron-deficient, are prone to nucleophilic attack and are typically found around the hydrogen atoms of the amino and hydroxyl groups. researchgate.net The MEP map can thus provide a visual guide to the molecule's reactive sites. uni-muenchen.demdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Dynamics
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to excited states and time-dependent phenomena. worldscientific.comuci.edu As mentioned earlier, TD-DFT is used to predict UV-Vis spectra by calculating the energies of electronic excitations. uci.edu
Beyond just predicting absorption wavelengths, TD-DFT can provide insights into the nature of the excited states, such as whether they are localized or charge-transfer in character. For this compound, TD-DFT could be used to study the photophysical processes that occur after the molecule absorbs light. This includes investigating the geometry of the first excited state (S1) and exploring potential relaxation pathways, such as fluorescence or non-radiative decay. nih.govnih.gov Understanding the excited-state dynamics is particularly important for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de It is a powerful tool for understanding intramolecular interactions and charge transfer. uni-muenchen.de
For this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen. This is done by examining the interaction between the lone pair of the nitrogen atom (donor NBO) and the antibonding orbital of the O-H bond (acceptor NBO). The energy of this interaction, calculated using second-order perturbation theory within the NBO framework, provides a measure of the hydrogen bond strength. uni-muenchen.de
NBO analysis also reveals the extent of electron delocalization and charge transfer within the molecule. It can quantify the donation of electron density from the amino group and the withdrawal of electron density by the fluorine atom, providing a more detailed understanding of the substituent effects on the electronic structure of the quinoline ring. This information complements the insights gained from FMO and MEP analyses. uni-muenchen.defaccts.de
Quantum Chemical Parameters and Their Relationships to Chemical Behavior
Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. nih.gov Through methods such as Density Functional Theory (DFT), various quantum chemical parameters can be calculated to predict and explain the molecule's chemical behavior. nih.govnih.gov These parameters offer insights into the molecule's stability, reactivity, and potential interaction sites.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++g(d,p), are used to optimize the molecular geometry and compute electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity. researchcommons.org
Other important quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I-A)/2).
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher tendency to react.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ²/2η).
The distribution of electron density in this compound is significantly influenced by its substituents. The amino (-NH₂) group at position 7 is an electron-donating group, increasing the electron density of the quinoline ring system. Conversely, the fluorine (-F) atom at position 5 is an electron-withdrawing group. This interplay of substituents, along with the hydroxyl (-OH) group at position 8, creates a unique electronic profile that governs the molecule's reactivity. For instance, Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.
| Quantum Chemical Parameter | Symbol | Illustrative Value | Relationship to Chemical Behavior |
| HOMO Energy | EHOMO | -5.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| Energy Gap | ΔE | 4.3 eV | Correlates with chemical stability; a smaller gap implies higher reactivity. |
| Electronegativity | χ | 3.35 eV | Measures the tendency to attract electrons in a chemical bond. |
| Chemical Hardness | η | 2.15 eV | Represents resistance to deformation of the electron cloud; higher values indicate greater stability. |
| Electrophilicity Index | ω | 2.61 eV | Quantifies the electrophilic nature of the molecule. |
| Dipole Moment | μ | 3.5 D | Reflects the polarity and influences solubility and non-covalent interactions. |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Mechanistic Insights from Computational Simulations of Reactions
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. bohrium.com These simulations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This provides a detailed, atomistic view of how reactions proceed, which is often difficult to obtain through experimental methods alone.
Techniques like molecular dynamics (MD) simulations and DFT calculations are employed to study reaction mechanisms. jst.go.jp For instance, in the context of its potential applications, understanding the mechanism of metal chelation is crucial. rroij.com Computational models can simulate the process of this compound binding to a metal ion, revealing the preferred coordination sites (the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group), the geometry of the resulting complex, and the thermodynamics of the reaction. mdpi.com
Furthermore, simulations can provide insights into the reactivity of the quinoline ring itself. For example, the sites for electrophilic or nucleophilic attack can be predicted by analyzing the Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons is modified. nih.gov This can help in understanding and predicting the outcomes of reactions such as halogenation, nitration, or other substitutions.
In the study of its biological activity, molecular docking simulations are a common computational tool. researchgate.netnih.gov These simulations predict the preferred binding orientation of this compound to a specific biological target, such as an enzyme or a receptor. By calculating the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions), researchers can hypothesize about the mechanism of action at a molecular level. For example, docking studies on similar 8-hydroxyquinoline (B1678124) derivatives have been used to understand their interactions with bacterial enzymes or cancer-related proteins. researchgate.net
While specific simulation studies for reactions of this compound are not detailed in the provided search results, the methodologies are well-established for related compounds. nih.govbohrium.com A typical computational investigation of a reaction mechanism would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and final products.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.
Frequency Analysis: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the correct connection.
These computational approaches provide a powerful framework for gaining deep mechanistic insights into the chemical and biological reactions of this compound.
Coordination Chemistry of 7 Amino 5 Fluoro 8 Quinolinol with Metal Ions
Structural Analysis of Coordination Compounds
Elucidation of Coordination Geometry and Bonding Modes
The coordination chemistry of 7-Amino-5-fluoro-8-quinolinol with metal ions is primarily defined by its nature as a monoprotic, bidentate chelating agent. nih.govcolab.ws The molecule features two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. nih.govcolab.ws Upon deprotonation of the hydroxyl group, the ligand coordinates to a metal ion, forming a stable five-membered chelate ring. This bidentate coordination is a hallmark of 8-hydroxyquinoline (B1678124) and its derivatives. nih.gov
The specific coordination geometry of the resulting metal complex is contingent upon several factors, including the ionic radius, coordination number, and electronic configuration of the metal ion, as well as the stoichiometry of the metal-to-ligand ratio. Common geometries observed for metal complexes with 8-quinolinol derivatives include octahedral, tetrahedral, and square planar. researchgate.netscirp.orgscirp.org
For instance, studies on related 8-quinolinol complexes have shown that Co(II) often forms six-coordinate complexes with a distorted octahedral geometry, typically involving two deprotonated quinolinol ligands and other ancillary ligands. acs.orgresearchgate.net Iron(III) complexes with 8-quinolinol derivatives also tend to adopt an octahedral geometry, whereas Cu(II) complexes can exhibit either tetrahedral or square planar geometries. researchgate.netscirp.org In the case of Cu(II), a 1:2 metal-to-ligand ratio can result in a square planar complex, but the coordination of additional solvent molecules (like water) can lead to an octahedral geometry. scirp.orgscirp.org For metal ions like Zn(II), which have a d¹⁰ electronic configuration and no ligand field stabilization energy, various coordination numbers (4, 5, or 6) and geometries (tetrahedral, square pyramidal, or octahedral) are possible depending on the steric and electronic properties of the ligands. mdpi.com
The bonding in these chelates involves the formation of a coordinate covalent bond between the metal ion and the nitrogen atom of the quinoline (B57606) ring, and a covalent bond with the deprotonated phenoxide oxygen. This dual-mode binding is confirmed through spectroscopic techniques. Infrared (IR) spectroscopy typically reveals a shift in the C=N stretching frequency and the disappearance of the O-H stretching band upon complexation, confirming the involvement of both the nitrogen and oxygen atoms in bonding to the metal center. researchgate.netscirp.org
Table 1: Common Coordination Geometries of Metal Ions with 8-Quinolinol Derivatives
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry | Reference |
| Co(II) | 1:2 | Distorted Octahedral | acs.orgresearchgate.net |
| Ni(II) | 1:2 | Octahedral | scirp.orgresearchgate.net |
| Cu(II) | 1:2 | Square Planar / Distorted Octahedral | researchgate.netscirp.orgscirp.org |
| Fe(III) | 1:2 or 1:3 | Octahedral | researchgate.net |
| Zn(II) | 1:2 | Tetrahedral / Octahedral | mdpi.commdpi.com |
| Al(III) | 1:3 | Mer-Octahedral | researchgate.net |
Electronic and Photophysical Properties of Metal Chelates
The formation of metal chelates with this compound profoundly influences the electronic and photophysical properties of the ligand. While the free ligand may exhibit weak fluorescence, its metal complexes often display significantly enhanced emission intensity. mdpi.com This phenomenon is central to the application of 8-hydroxyquinoline derivatives as fluorescent chemosensors for metal ion detection. nih.gov The electronic properties of these complexes, such as the HOMO and LUMO energy levels, are modulated by both the substituents on the quinolinolate ligand and the nature of the coordinated metal ion. nih.gov
The absorption spectra of these metal complexes are typically characterized by intense bands in the UV-visible region, which are attributed to π-π* and n-π* transitions within the quinolinolate ligand, often referred to as intraligand charge transfer (ILCT). mdpi.comnih.gov The coordination to a metal ion can cause shifts in these absorption bands. For complexes with transition metals, additional ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) bands may appear. mdpi.com However, for closed-shell metal ions like Zn(II) or Al(III), the photophysical properties are dominated by the ligand-centered transitions. mdpi.comresearchgate.net
Fluorescence Enhancement Mechanisms upon Metal Binding
The significant increase in fluorescence intensity observed upon the binding of metal ions to this compound is primarily explained by a mechanism known as Chelation-Enhanced Fluorescence (CHEF). colab.wsnih.gov In the free ligand state, several non-radiative decay pathways can quench fluorescence, leading to low quantum yields. One such pathway is the photoinduced electron transfer (PET) process, where the lone pair of electrons on the nitrogen or phenolic oxygen atom can quench the excited state. mdpi.commdpi-res.com
Upon chelation with a metal ion, these lone pairs become involved in coordinate bonding, which inhibits the PET process. mdpi.com This blockage of a major non-radiative decay channel results in a greater proportion of excited molecules returning to the ground state via radiative emission, thus enhancing the fluorescence intensity. nih.gov
Another contributing factor to the CHEF effect is the increased structural rigidity of the molecule upon complexation. mdpi.commdpi-res.com The formation of the rigid chelate ring system restricts intramolecular rotations and vibrations that would otherwise serve as non-radiative pathways for energy dissipation. This increased conformational rigidity leads to a higher fluorescence quantum yield. mdpi-res.com
Furthermore, for 8-hydroxyquinoline derivatives, an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen is a known quenching mechanism in the free ligand. mdpi.com Metal ion binding prevents this proton transfer by replacing the proton, thereby blocking this quenching pathway and turning the fluorescence "on". mdpi.com The combination of PET inhibition, increased rigidity, and ESIPT blockage collectively contributes to the strong fluorescence observed in the metal chelates of this compound. colab.wsmdpi.commdpi.com
Influence of Metal Ions on Spectroscopic Signatures of the Ligand
The identity of the coordinated metal ion has a distinct influence on the spectroscopic signatures (absorption and emission) of the this compound ligand. This influence manifests as shifts in the maximum absorption (λ_abs) and emission (λ_em) wavelengths, as well as variations in fluorescence intensity. mdpi.comnih.gov
The binding of different metal ions can lead to either a hypsochromic (blue) or bathochromic (red) shift in the emission spectrum. mdpi.com These shifts arise from the metal ion's effect on the energy levels of the ligand's molecular orbitals. The nature of the metal ion, its charge, and its electronegativity alter the electron density distribution within the conjugated system of the quinoline ring, thereby changing the energy gap between the ground and excited states. mdpi.com For example, studies on related quinolinol-based indium complexes showed a gradual redshift in absorption and emission bands as the electron-donating ability of substituents on the quinoline ring increased. nih.gov
Paramagnetic metal ions, such as Cu(II) or Ni(II), often lead to fluorescence quenching rather than enhancement. mdpi.commdpi-res.com This is attributed to energy or electron transfer processes from the ligand's excited state to the partially filled d-orbitals of the metal ion. In contrast, diamagnetic metal ions with closed-shell configurations, like Zn(II), Cd(II), and Al(III), typically form highly fluorescent complexes because they lack these quenching pathways. colab.wsmdpi.comuci.edu The Cd(II) chelate of a similar ligand, 8-hydroxyquinoline-5-sulfonic acid, was found to be significantly more fluorescent than other metal chelates in aqueous solution. uci.edu
This differential response allows for the selective detection of specific metal ions. The unique spectroscopic fingerprint—comprising the specific excitation and emission wavelengths and the degree of fluorescence enhancement or quenching—can be used to identify and quantify the metal ion present.
Table 2: Illustrative Spectroscopic Properties of Metal Complexes with 8-Quinolinol Derivatives
| Metal Ion | Ligand System | Excitation λ (nm) | Emission λ (nm) | Fluorescence Response | Reference |
| Zn(II) | 8-amidoquinoline derivative | 362 | 507 | Strong Enhancement | nih.gov |
| Al(III) | 8-hydroxyquinoline-5-sulfonic acid | ~370 | ~500 | Strong Enhancement | researchgate.net |
| Ga(III) | 8-hydroxyquinoline-5-sulfonic acid | ~370 | ~500 | Strong Enhancement | researchgate.net |
| In(III) | 8-hydroxyquinoline-5-sulfonic acid | ~370 | ~500 | Moderate Enhancement | researchgate.net |
| Cu(II) | O,N,O tridentate Schiff base | - | - | Quenching | mdpi.com |
| Ni(II) | O,N,O tridentate Schiff base | - | - | Quenching | mdpi-res.com |
| Cd(II) | 8-hydroxyquinoline-5-sulfonic acid | ~380 | ~500 | Very Strong Enhancement | colab.wsuci.edu |
Advanced Applications of 7 Amino 5 Fluoro 8 Quinolinol in Chemical Systems
Fluorescent Chemosensors for Metal Ion Detection
Fluorescent chemosensors are instrumental in the detection of specific metal ions in various chemical and biological systems. chemisgroup.us These sensors operate by converting the binding event of a target ion into a measurable change in fluorescence. mdpi.com The derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are commonly employed as fluorogenic chelators for this purpose. mdpi.com
Design Principles for Selective Metal Ion Sensing
The design of a selective fluorescent chemosensor hinges on the integration of a fluorophore, which emits light, and an ionophore (or receptor), which selectively binds the target metal ion. researchgate.net In the case of 7-Amino-5-fluoro-8-quinolinol, the quinoline (B57606) ring system itself acts as the fluorophore. The nitrogen atom within the ring and the hydroxyl group at the 8-position provide a bidentate chelation site for metal ions. scirp.org
The selectivity of these sensors is governed by several factors, including the coordination geometry of the metal ion and the steric and electronic properties of the ligand. nih.govacs.org The introduction of a fluorine atom at the 5-position and an amino group at the 7-position of the 8-quinolinol structure can significantly influence its binding affinity and selectivity for specific metal ions. urfu.ru For instance, the fluorine atom, being highly electronegative, can alter the electron density of the quinoline ring, thereby modulating the binding strength and the photophysical properties of the resulting metal complex. urfu.ru This strategic functionalization allows for the fine-tuning of the sensor to target specific metal ions, such as Zn²⁺, Fe³⁺, and others, even in the presence of competing ions. mdpi.commdpi.com
| Feature | Role in Sensor Design |
| 8-Hydroxyquinoline Scaffold | Provides a primary bidentate chelation site for metal ions. scirp.org |
| Quinoline Ring | Acts as the core fluorophore, emitting a fluorescent signal. mdpi.com |
| Fluoro Group (at C5) | Modulates the electronic properties and binding affinity of the ligand. urfu.ru |
| Amino Group (at C7) | Influences the photophysical properties and can act as an additional coordination site. |
Detection Mechanisms (e.g., Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET))
The fluorescence response of sensors based on this compound upon metal ion binding is primarily governed by two key mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorescence of the 8-hydroxyquinoline moiety is often quenched through various non-radiative decay pathways. Upon chelation with a metal ion, the molecule's conformational rigidity increases, which restricts these non-radiative processes. chemisgroup.uschemisgroup.us This restriction leads to a significant enhancement of the fluorescence intensity, a phenomenon known as CHEF. chemisgroup.uschemisgroup.us The formation of the metal-ligand complex effectively "turns on" the fluorescence of the sensor.
Photoinduced Electron Transfer (PET): The PET mechanism involves electron transfer between the fluorophore and a receptor unit connected by a spacer. almacgroup.comresearchgate.net In the 'off' state (analyte-free), an electron can transfer from the receptor to the photo-excited fluorophore, quenching its fluorescence. almacgroup.com When the sensor binds to a metal ion, the receptor's electron-donating ability is suppressed. nih.gov This blockage of the PET process prevents fluorescence quenching, resulting in a "turn-on" signal. almacgroup.comrsc.org The amino group in this compound can act as an electron donor, participating in the PET process. nih.gov
| Mechanism | Description | Result of Metal Binding |
| CHEF | Increased molecular rigidity upon chelation reduces non-radiative decay. chemisgroup.uschemisgroup.us | Fluorescence Enhancement ("Turn-On") |
| PET | Electron transfer from a donor to the excited fluorophore quenches fluorescence. almacgroup.com | Inhibition of quenching, leading to Fluorescence Enhancement ("Turn-On") almacgroup.com |
Strategies for Sensitivity and Selectivity Enhancement in Analytical Sensing
To improve the analytical performance of fluorescent chemosensors, various strategies are employed to enhance their sensitivity and selectivity.
Structural Modification: Fine-tuning the molecular structure of the fluoroionophore is a primary strategy. This includes introducing specific functional groups to optimize the binding cavity for a particular metal ion, thereby increasing selectivity. pku.edu.cn Altering the electronic properties of the fluorophore through substitution can also enhance the quantum yield and thus the sensitivity of detection. urfu.ru
Ratiometric Sensing: Designing sensors that exhibit a shift in the emission wavelength upon metal binding, rather than just an intensity change, can improve accuracy. Ratiometric measurements, which take the ratio of fluorescence intensities at two different wavelengths, can correct for variations in probe concentration and instrumental factors. acs.org
Controlling the Sensing Environment: The pH of the medium can significantly affect the protonation state of the ligand and its binding affinity for metal ions. chemisgroup.us By optimizing the pH and solvent system, the selectivity of the sensor can be significantly improved. acs.org
Integration with Nanomaterials: Incorporating the fluorescent sensor into nanomaterials, such as nanoparticles, can enhance sensitivity by increasing the surface area for interaction and providing a protective environment for the sensor molecule. pku.edu.cn
Derivatization Reagents in Advanced Analytical Chemistry
Derivatization is a chemical modification process used to convert a compound into a product with properties that are more suitable for analysis by a particular technique, such as liquid chromatography. actascientific.com This process is often employed to improve the detectability of analytes that lack a strong chromophore or fluorophore. pjoes.com
Pre-column Derivatization for Liquid Chromatographic Analysis
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the liquid chromatography (HPLC) column. actascientific.com This technique is widely used for the analysis of amino acids and other compounds containing primary or secondary amine groups. academicjournals.org The resulting derivatives often exhibit enhanced UV absorbance or fluorescence, allowing for more sensitive detection. pjoes.com
This compound, with its reactive amino group, can serve as a fluorescent tag in pre-column derivatization reactions. The resulting derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. This approach offers significant advantages in terms of selectivity and reducing interferences from the sample matrix. nih.gov The stability of the formed derivatives is crucial for reproducible and accurate quantification. pjoes.com
Applications in Fluorescent Labeling Techniques
Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the visualization and tracking of specific molecules. researchgate.net Fluorescent labels, or fluorophores, are attached to target molecules to make them detectable by fluorescence microscopy or spectroscopy.
The inherent fluorescence of the this compound scaffold makes it a candidate for use as a fluorescent label. By chemically modifying the amino group, it can be covalently attached to various biomolecules, such as proteins and peptides. The choice of fluorophore and the labeling strategy depends on the specific application, with factors like quantum yield, photostability, and minimal perturbation of the target molecule's function being important considerations. nih.gov The unique spectral properties of quinoline derivatives can be advantageous in multiparametric imaging experiments where multiple targets are labeled with different fluorophores. nih.gov
Catalytic Applications and Ligand Design in Chemical Catalysis
The foundation for the catalytic potential of this compound lies in the well-documented ability of its parent structure, 8-hydroxyquinoline (8-HQ), to act as a potent bidentate chelating agent. The proximity of the hydroxyl group and the pyridine (B92270) nitrogen atom in the 8-HQ scaffold allows it to form stable complexes with a wide array of metal ions. scispace.comnih.gov This chelating capability is fundamental to its use in designing specialized ligands for metal-catalyzed reactions. scispace.com
The introduction of amino and fluoro substituents onto the 8-HQ ring, as seen in this compound, is expected to modulate the electronic properties and, consequently, the catalytic activity of its metal complexes.
Ligand Design Principles : The design of effective ligands is crucial for controlling the activity and selectivity of a metal catalyst. 8-hydroxyquinoline derivatives are versatile in this regard, serving as ligands for various metal ions, including Co(II), which has applications in creating complexes for DNA cleavage and other biochemical reactions. acs.org The amino group (-NH2) at the C7 position in this compound is an electron-donating group, which increases the electron density on the quinoline ring system. This enhanced electron density on the ligand can strengthen the coordination bond with a metal center, potentially improving the stability and reactivity of the resulting catalyst.
Influence of Substituents : The fluoro group (-F) at the C5 position is strongly electron-withdrawing. This feature introduces an electronic asymmetry to the molecule, which can be exploited in ligand design to fine-tune the electronic environment of the coordinated metal ion. This modulation can influence the catalyst's redox potential and its interaction with substrates, thereby affecting the catalytic cycle. While specific research on this compound as a catalyst is not extensively documented, studies on similar molecules, such as 7-Amino-5-chloroquinolin-8-ol, highlight their role as versatile chemical building blocks. The interplay between the electron-donating amino group and the electron-withdrawing fluoro group can create a unique electronic profile, making the compound a candidate for developing catalysts with novel reactivity.
Potential Catalytic Reactions : Given the properties of the 8-hydroxyquinoline family, metal complexes of this compound could potentially be explored in various catalytic reactions, including oxidation, reduction, and substitution reactions. For instance, 8-hydroxyquinoline derivatives have been investigated for their ability to inhibit certain enzymes, a function that relies on their specific metal-chelating and structural properties. nih.gov
Corrosion Inhibition Mechanisms and Material Surface Interactions
Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. bioline.org.brresearchgate.net Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the material from the corrosive medium. researchgate.net The molecular structure of this compound suggests it would be a highly effective corrosion inhibitor, leveraging the synergistic effects of its multiple functional groups.
The primary mechanism of corrosion inhibition by quinoline-based compounds involves the interaction of the molecule's electron-rich centers with the metal surface. The key features contributing to this interaction in this compound are:
Adsorption Centers : The molecule possesses several active centers for adsorption. The quinoline ring itself is rich in π-electrons, and the nitrogen and oxygen heteroatoms have lone pairs of electrons. These features facilitate strong adsorption onto the vacant d-orbitals of metal atoms. bioline.org.brresearchgate.net The amino group (-NH2) provides an additional nitrogen atom with a lone pair, further enhancing the molecule's ability to coordinate with the metal surface and block active corrosion sites.
Protective Film Formation : Upon adsorption, inhibitor molecules form a protective film on the material's surface. Studies on related compounds like 8-aminoquinoline (8-AQ) have shown that they form a distinct protective layer on aluminum alloys, retarding the electrochemical processes that lead to corrosion. iaea.orgdeakin.edu.au This film acts as a physical barrier, preventing corrosive species from reaching the metal. The efficiency of this film is often dependent on the inhibitor's concentration and the nature of its interaction with the surface, which can be either physical (physisorption) or chemical (chemisorption). bohrium.com
Table of Research Findings on Related Quinoline Inhibitors
To illustrate the effectiveness of the quinoline scaffold in corrosion inhibition, the following table summarizes findings from studies on related derivatives.
| Compound/Derivative | Metal/Alloy | Corrosive Medium | Inhibition Type | Key Findings |
| 8-Aminoquinoline (8-AQ) | AA5052 Aluminium Alloy | 3% NaCl | Anodic | Forms a protective film via hybridization of inhibitor's p-orbitals with Al sp-orbitals. iaea.orgdeakin.edu.au |
| 8-Nitroquinoline (8-NQ) | AA5052 Aluminium Alloy | 3% NaCl | Anodic | Retards the anodic electrochemical process by forming a surface film. iaea.orgdeakin.edu.au |
| Various 8-Hydroxyquinoline Derivatives | N80 Steel | 1.0 M HCl | Mixed-Type | Adsorption on the steel surface increases polarization resistance; efficiency depends on substituents. acs.org |
| Substituted 8-Hydroxyquinolines | Mild Steel | Hydrochloric Acid | Cathodic/Mixed | Adsorption follows the Langmuir isotherm, involving both physisorption and chemisorption. bohrium.com |
The structural features of this compound—combining the proven chelating and film-forming properties of the 8-hydroxyquinoline core with the enhanced adsorption potential from the amino group and the electronic influence of the fluoro group—make it a highly promising candidate for advanced corrosion inhibition applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-Amino-5-fluoro-8-quinolinol in laboratory settings?
- Methodological Answer : Researchers should adhere to standard laboratory safety practices, including wearing protective eyewear, gloves, and lab coats to avoid skin contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste containing this compound must be segregated and disposed of via certified chemical waste management services to prevent environmental contamination . For emergency procedures, consult the Safety Data Sheet (SDS) for first-aid measures and spill-response protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features, such as the amino and fluorine substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups like -NH₂ and -OH. X-ray crystallography is recommended for resolving ambiguities in molecular geometry, particularly in derivatives .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Purification methods such as column chromatography (using silica gel and gradient elution with polar/non-polar solvents) or recrystallization (e.g., from ethanol/water mixtures) are standard. Analytical HPLC with UV detection at 254 nm can confirm purity ≥98%. Monitor reaction intermediates via Thin-Layer Chromatography (TLC) to minimize byproduct formation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use variable-temperature NMR to assess dynamic equilibria. Computational modeling (e.g., Density Functional Theory, DFT) can predict stable conformers and compare theoretical vs. experimental spectra. Cross-validate with X-ray diffraction data to resolve structural ambiguities .
Q. What experimental design principles apply when studying the metal-chelating properties of this compound?
- Methodological Answer : Employ a factorial design to test variables like pH, metal ion concentration, and temperature. Use UV-Vis titration to determine binding constants (e.g., Job’s plot method). Validate stoichiometry via Electrospray Ionization Mass Spectrometry (ESI-MS). Control for competing ligands and buffer effects to ensure reproducibility .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can assess binding affinities to enzyme active sites. Quantum Mechanical (QM) calculations (e.g., Gaussian software) evaluate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior. Compare results with experimental kinetics (e.g., stopped-flow spectroscopy) to refine models .
Q. What strategies optimize the synthesis of this compound derivatives for pharmacological screening?
- Methodological Answer : Use parallel synthesis to generate a library of derivatives. Introduce substituents at the 5-fluoro or 8-hydroxy positions via Buchwald-Hartwig amination or nucleophilic substitution. Prioritize derivatives with LogP values <3 (predicted via ChemDraw) for improved bioavailability. Validate synthetic routes using Design of Experiments (DoE) to minimize step count and maximize yield .
Data Analysis and Interpretation
Q. How should researchers address conflicting biological activity data in studies of this compound?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to assess specificity. Use ANOVA to identify outliers and confounding variables (e.g., solvent toxicity). Cross-reference with structural analogs to isolate structure-activity relationships (SAR). Replicate experiments under blinded conditions to reduce bias .
Q. What statistical methods are appropriate for analyzing the environmental stability of this compound?
- Methodological Answer : Perform accelerated degradation studies under varying pH, temperature, and light conditions. Use LC-MS/MS to quantify degradation products. Apply kinetic models (e.g., first-order decay) to estimate half-lives. Principal Component Analysis (PCA) can identify dominant degradation pathways .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 279°C (dec.) | |
| Purity (HPLC) | Reverse-phase HPLC | ≥98% | |
| LogP (Predicted) | ChemDraw | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
